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molecular formula C10H8Cl3N5 B8372001 2-(3,5-Dichlorophenylamino)-4-methylamino-6-chloro-1,3,5-triazine

2-(3,5-Dichlorophenylamino)-4-methylamino-6-chloro-1,3,5-triazine

Cat. No. B8372001
M. Wt: 304.6 g/mol
InChI Key: RPLRIUXRPBUPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346768B2

Procedure details

The title compound was synthesized from 2-methylamino-4,6-dichloro-1,3,5-triazine and 3,5-dichloroaniline using a similar procedure to the one used in 2, except with a longer reaction time (18 h instead of 2 h). Yield: 10%; Tm 242° C.; FTIR (CH2Cl2/KBr) 3275, 3184, 3126, 3081, 2960, 2920, 2849, 1641, 1606, 1573, 1546, 1534, 1507, 1448, 1425, 1388, 1306, 1279, 1253, 1237, 1229, 1205, 1165, 1126, 1115, 1107, 1092, 1035, 984, 954, 937, 869, 854, 837, 809, 793, 753, 725 cm−1; 1H NMR (300 MHz, DMSO-d6, 298K) δ 10.39, 10.23 (s, s, 1H), 8.24 (s, 1H), 7.86, 7.83 (d, d, 3J=1.8 Hz, 2H), 7.23, 7.20 (t, t, 3J=1.8 Hz, 1H), 2.86, 2.82 (s, d, 3J=4.7 Hz, 3H) ppm; 13C NMR (75 MHz, DMSO-d6): δ 167.7, 165.7, 165.5, 163.6, 162.9, 141.5, 133.83, 133.77, 121.5, 117.8, 117.6, 27.29, 27.23 ppm; HRMS (EI) calcd. for C10H8Cl3N5 (m/e): 302.9845. found: 302.9839.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 KBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:8]=[C:7](Cl)[N:6]=[C:5]([Cl:10])[N:4]=1.[Cl:11][C:12]1[CH:13]=[C:14]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[NH2:15].C(Cl)Cl.[K+].[Br-]>>[Cl:11][C:12]1[CH:13]=[C:14]([NH:15][C:7]2[N:8]=[C:3]([NH:2][CH3:1])[N:4]=[C:5]([Cl:10])[N:6]=2)[CH:16]=[C:17]([Cl:19])[CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Step Two
Name
CH2Cl2 KBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used in 2, except with a longer reaction time (18 h instead of 2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Tm 242° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC1=NC(=NC(=N1)NC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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